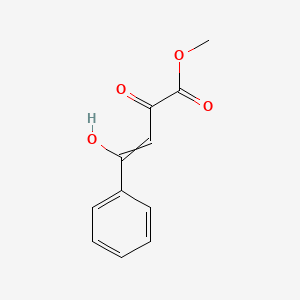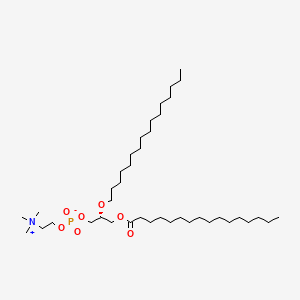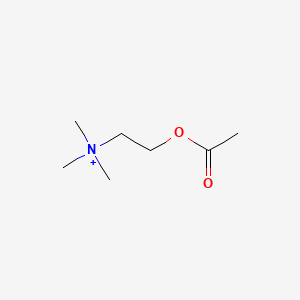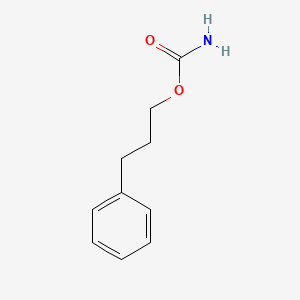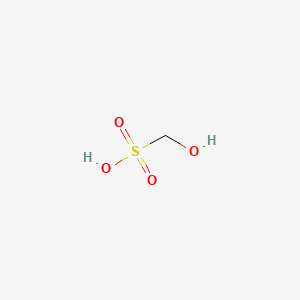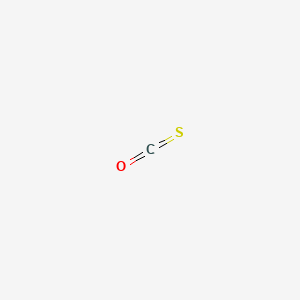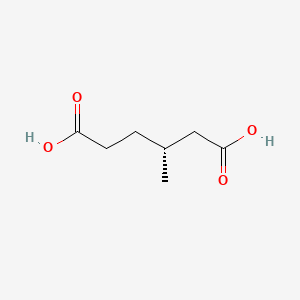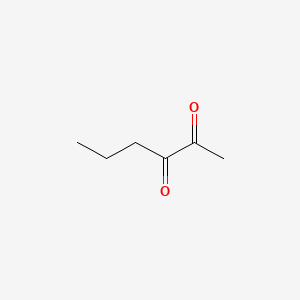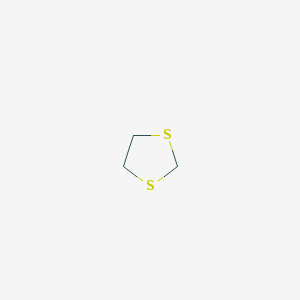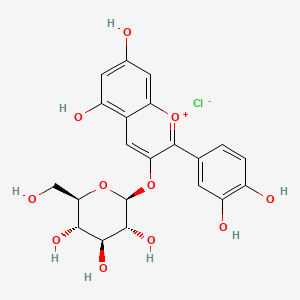
Ara-HA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ara-HA involves the conversion of adenosine to 9-β-D-arabinofuranosyladenine. This process typically includes the following steps:
Protection of Hydroxyl Groups: Adenosine is treated with a protecting group to shield the hydroxyl groups.
Glycosylation: The protected adenosine is then subjected to glycosylation with arabinose.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Glycosylation: Using optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions: Ara-HA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while substitution reactions can yield halogenated derivatives.
科学研究应用
Ara-HA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Used in the treatment of herpes simplex and varicella zoster infections. It has also been studied for its potential in treating other viral infections.
Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.
作用机制
Ara-HA works by interfering with the synthesis of viral DNA. It is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP. This active form inhibits viral DNA polymerase, preventing the replication of viral DNA. This compound is both an inhibitor and a substrate of viral DNA polymerase, leading to the formation of faulty DNA .
相似化合物的比较
Cytarabine (Cytosine arabinoside): Another nucleoside analog used in chemotherapy for leukemia.
Vidarabine: Similar to Ara-HA, vidarabine is used to treat herpes simplex and varicella zoster infections.
Uniqueness: this compound is unique in its specific structure and its ability to cross the blood-brain barrier, making it effective in treating viral infections that affect the central nervous system. Its mechanism of action and the specific pathways it targets also distinguish it from other nucleoside analogs.
属性
CAS 编号 |
24822-51-3 |
|---|---|
分子式 |
C10H13N5O5 |
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14) |
InChI 键 |
QROZCFCNYCVEDO-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NO |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
同义词 |
ara-HA arabinosyl-N(6)-hydroxyadenine-9-beta-D-arabinofuranosyl-6-hydroxylaminopurine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


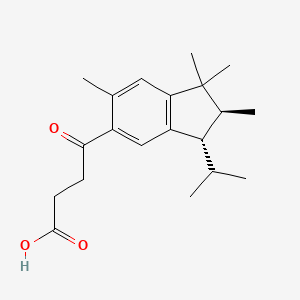
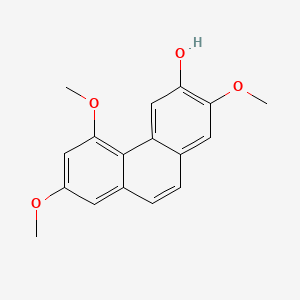
![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
